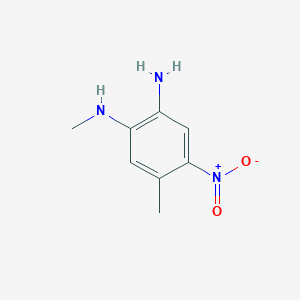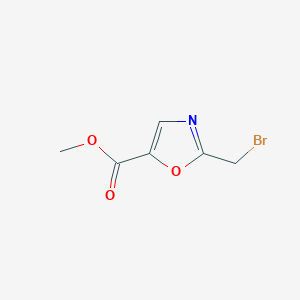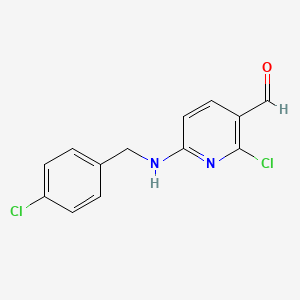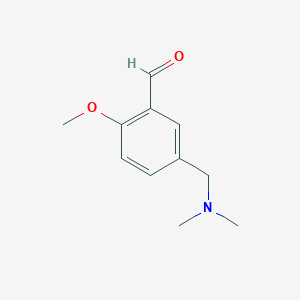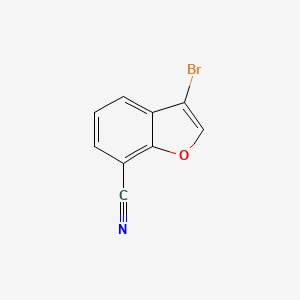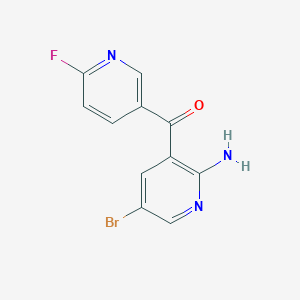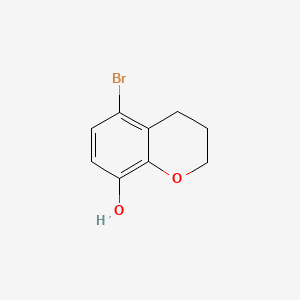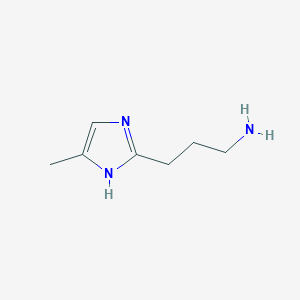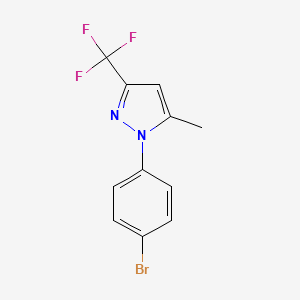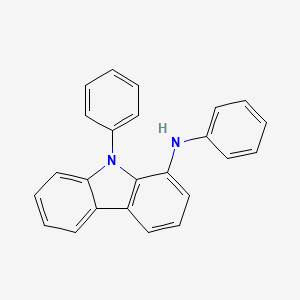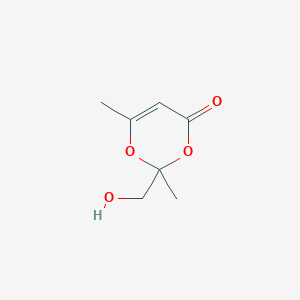
2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is a chemical compound with the molecular formula C7H10O4 It is a derivative of 4H-1,3-dioxin-4-one, characterized by the presence of hydroxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of appropriate precursors under catalyst-free conditions. For instance, a green and practical method has been developed to construct 4H-1,3-dioxin-4-one derivatives using commercial and cheap starting materials . The reaction conditions typically involve mild temperatures and short reaction times, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the scalability of the catalyst-free method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and ester groups in its structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield corresponding aldehydes or carboxylic acids, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as an intermediate in the synthesis of insecticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxymethyl and ester groups play a crucial role in these interactions, facilitating the compound’s binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A closely related compound with similar structural features but different functional groups.
2,2-Bis(hydroxymethyl)-4H-1,3-dioxin-4-one: Another derivative with two hydroxymethyl groups, offering different reactivity and applications.
Uniqueness
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is unique due to its specific combination of hydroxymethyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
525600-93-5 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,6-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-5-3-6(9)11-7(2,4-8)10-5/h3,8H,4H2,1-2H3 |
InChI Key |
OSIVAJFKHGFGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(O1)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


